

Technical Guide: APA Amoxicillin Amide (Amoxicillin Impurity L)

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: APA Amoxicillin Amide

Cat. No.: B1157693

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Molecular Characterization, Formation Pathways, and Analytical Protocols

Executive Summary

APA Amoxicillin Amide (Pharmacopeial designation: Amoxicillin EP Impurity L or USP Related Compound L) is a high-molecular-weight impurity formed by the condensation of Amoxicillin with its biosynthetic precursor, 6-Aminopenicillanic Acid (6-APA).[1] Its presence is a critical quality attribute (CQA) in the production of semi-synthetic penicillins, serving as an indicator of incomplete conversion or side-reactions during the enzymatic or chemical acylation process.

This guide provides a definitive technical profile for researchers and QC scientists, establishing the structural basis, formation kinetics, and validated detection methodologies for this compound.

Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6][7][8]

The compound is chemically distinct from simple degradation products (like amoxicillin penicilloic acid) as it represents a dimeric species linked via a secondary amide bond.

Nomenclature and Formula

Parameter	Technical Specification
Common Name	APA Amoxicillin Amide
Pharmacopeial Names	Amoxicillin EP Impurity L; Amoxicillin USP Related Compound L
Systematic Name (IUPAC)	(2S,5R,6R)-6-[[[(2S,5R,6R)-6-[[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Molecular Formula	C ₂₄ H ₂₉ N ₅ O ₇ S ₂
Molecular Weight	563.65 g/mol
CAS Registry Number	1789703-32-7

Structural Composition

The molecule consists of an Amoxicillin moiety covalently bound to a 6-APA moiety.^[1]

- Linkage: The C2-carboxyl group of the Amoxicillin unit forms an amide bond with the N6-amino group of the 6-APA unit.
- Stoichiometry: Amoxicillin (C₁₆H₁₉N₃O₅S) + 6-APA (C₈H₁₂N₂O₃S) – H₂O = C₂₄H₂₉N₅O₇S₂.

Formation Mechanism & Signaling Pathway

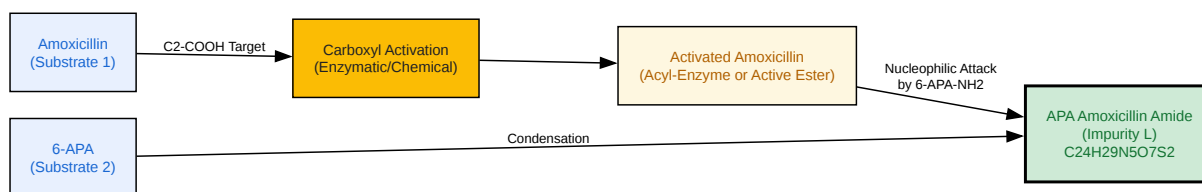
Understanding the origin of **APA Amoxicillin Amide** is essential for process control. It typically arises during the enzymatic synthesis of Amoxicillin (using Penicillin G Acylase) or during chemical acylation if activation of the amoxicillin carboxyl group occurs inadvertently.

Mechanism of Formation

- **Precursor Availability:** The reaction mixture contains both the product (Amoxicillin) and unreacted nucleus (6-APA).
- **Activation:** Under specific pH conditions or in the presence of condensing agents (or reverse enzymatic activity), the C2-carboxylic acid of Amoxicillin is activated.
- **Nucleophilic Attack:** The free amino group at position 6 of the residual 6-APA acts as a nucleophile, attacking the activated carbonyl of Amoxicillin.
- **Amide Bond Formation:** A stable amide linkage is formed, creating the "dimer-like" impurity.

Pathway Visualization

The following diagram illustrates the condensation pathway leading to Impurity L.



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Figure 1: Reaction pathway showing the condensation of Amoxicillin and 6-APA to form **APA Amoxicillin Amide**.^{[1][2][3]}

Analytical Protocol: Detection & Quantification

Due to its high polarity and molecular weight, **APA Amoxicillin Amide** requires a specific gradient HPLC method for resolution from the main peak and other impurities (like dimers or penicilloic acids).

Validated HPLC Methodology (Based on EP/USP Standards)

This protocol ensures separation of Impurity L (RRT ~ 1.5 - 2.0 depending on column) from the Amoxicillin monomer.

Reagents:

- Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (pH 5.0).
- Mobile Phase B: Acetonitrile (HPLC Grade).

Instrument Settings:

Parameter	Setting
Column	C18 (ODS), 250 mm x 4.6 mm, 5 µm packing (e.g., Inertsil ODS-3)
Flow Rate	1.0 mL/min
Detection	UV @ 254 nm
Injection Volume	20 µL

| Column Temp | 25°C |

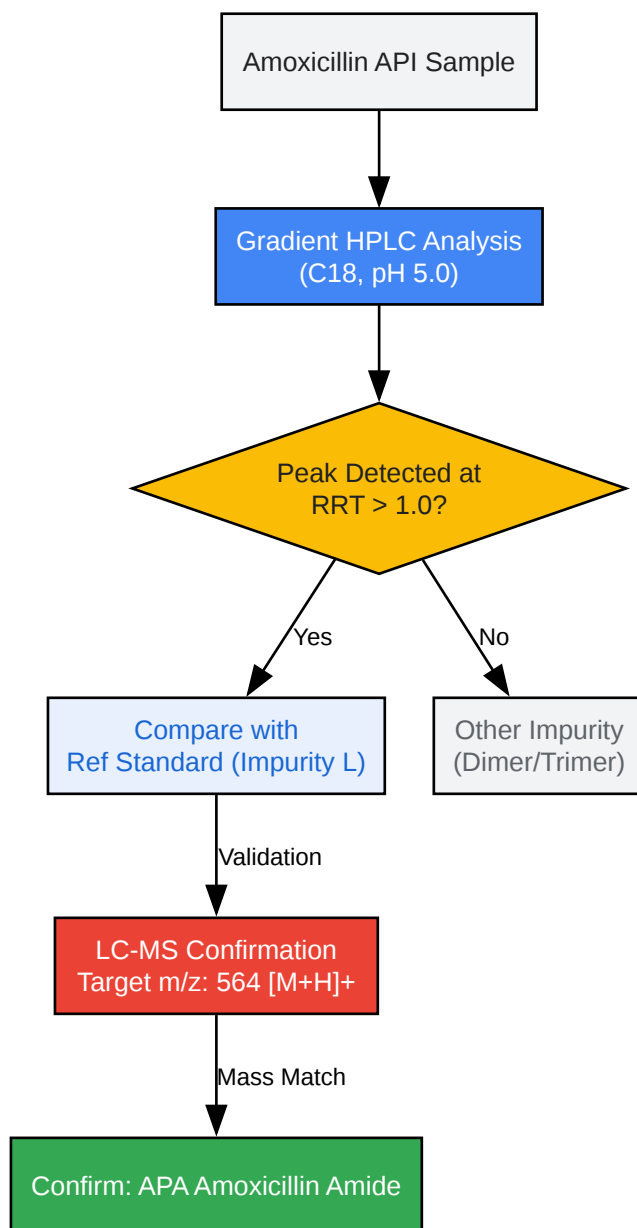
Gradient Program:

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)	Description
0.0	98	2	Equilibration
2.0	98	2	Isocratic Hold
20.0	80	20	Linear Gradient
30.0	60	40	Elution of Impurity L

| 35.0 | 98 | 2 | Re-equilibration |

Analytical Workflow Diagram

The following logic flow describes the decision-making process for identifying Impurity L in a drug substance sample.



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Figure 2: Analytical workflow for the identification and confirmation of **APA Amoxicillin Amide**.

Regulatory & Safety Implications

Pharmacopeial Limits

- European Pharmacopoeia (EP): Impurity L is a specified impurity.[1][4][2][3][5] The acceptance criteria generally require it to be $\leq 0.15\%$ (unqualified) or $\leq 0.10\%$ depending on the specific monograph version and dose form.
- Safety: As a beta-lactam derivative, it carries the same allergenic potential as the parent drug. However, its high molecular weight may influence its immunogenicity profile, making strict control essential.

Control Strategy

To minimize the formation of **APA Amoxicillin Amide**:

- Stoichiometry Control: Ensure complete consumption of 6-APA during synthesis.
- pH Management: Avoid pH ranges that favor the activation of the Amoxicillin free carboxyl group in the presence of unreacted 6-APA.
- Purification: Use crystallization steps that specifically reject high-molecular-weight polar species.

References

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- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 76958655: N-(Penicillan-6-yl) amoxicillinamide.[6] PubChem. [Link](#)
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- To cite this document: BenchChem. [Technical Guide: APA Amoxicillin Amide (Amoxicillin Impurity L)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1157693/docs#technical-guide-apa-amoxicillin-amide-amoxicillin-impurity-l\]](https://www.benchchem.com/product/b1157693/docs#technical-guide-apa-amoxicillin-amide-amoxicillin-impurity-l)

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